3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(4-methoxybenzoyl)benzonitrile, include a density of 1.21g/cm3, a boiling point of 422.5ºC at 760 mmHg, and a flash point of 184.7ºC .Scientific Research Applications
Synthesis and Biological Activity
Biologically Active Derivatives : A study by Zia-ur-Rehman et al. (2006) involved the synthesis of a series of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones, exploring their activity against both Gram-positive and Gram-negative bacteria. This research demonstrates the compound's potential as a foundation for developing new antibacterial agents (Muhammad Zia-ur-Rehman et al., 2006).
Regioisomeric Synthesis : Kozminykh et al. (2002) reported on the synthesis of regioisomeric 3-Phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-Phenacylidene-2,3-dihydro-4H-benzothiazin-3-one, contributing to the diversity of benzothiazinone derivatives for further biological exploration (V. Kozminykh et al., 2002).
Antimicrobial Agents Synthesis : Ahmad et al. (2011) focused on the microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides as anti-microbial agents, revealing moderate to significant anti-microbial activities and highlighting the importance of lipophilicity for antibacterial activity (Naveed Ahmad et al., 2011).
Anticancer and Apoptosis Induction
- Apoptosis Induction in Leukemia Cells : Repický et al. (2009) studied a new synthetically prepared benzothiazole derivative, 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), and its effects on human leukemia cells, involving ROS-mitochondrial mediated death signaling and activation of p38 MAPK. This work supports the potential use of benzothiazole derivatives in cancer therapy (A. Repický et al., 2009).
Synthesis for Potential Therapeutic Applications
- Novel Synthesis for Antimicrobial Activity : Badne et al. (2011) reported on the novel synthesis and biological activity of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole, showing antimicrobial activity and contributing to the pool of potential therapeutic agents (S. G. Badne et al., 2011).
Properties
IUPAC Name |
3-[2-(4-methoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c1-29-19-11-9-17(10-12-19)23(26)22-15-25(18-6-4-5-16(13-18)14-24)20-7-2-3-8-21(20)30(22,27)28/h2-13,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUABPXFXSGQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.